N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide
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Overview
Description
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide is a compound that features a boronic ester and a sulfamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide typically involves the reaction of 4-aminophenylboronic acid pinacol ester with a suitable sulfamide derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or ethanol.
Hydroboration: Requires a transition metal catalyst, such as rhodium or iridium, and a suitable solvent.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds or substituted alkenes.
Hydroboration: Forms organoboron compounds, which can be further functionalized.
Scientific Research Applications
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and sulfamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The sulfamide group can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenylboronic acid pinacol ester
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
The presence of the boronic ester group allows for participation in Suzuki-Miyaura cross-coupling reactions, while the sulfamide group offers additional functionalization possibilities .
Properties
Molecular Formula |
C12H19BN2O4S |
---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(sulfamoylamino)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-5-7-10(8-6-9)15-20(14,16)17/h5-8,15H,1-4H3,(H2,14,16,17) |
InChI Key |
YQWUJQMJCQBCRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N |
Origin of Product |
United States |
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